molecular formula C26H55NO7P+ B593955 1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE

1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE

Cat. No.: B593955
M. Wt: 524.7 g/mol
InChI Key: HVAUUPRFYPCOCA-AREMUKBSSA-O
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Description

1-O-Hexadecyl-(7,7,8,8-D4)-2-O-acetyl-sn-glyceryl-3-phosphorylcholine is a deuterated analog of platelet-activating factor (PAF), a potent bioactive phospholipid involved in inflammatory and immune responses. This compound features a hexadecyl (C16:0) ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphorylcholine head group at the sn-3 position. The deuterium labeling at the 7,7,8,8 positions of the hexadecyl chain serves as a stable isotopic tracer, making it invaluable for quantitative mass spectrometry studies to distinguish endogenous PAF from exogenous analogs . Its molecular formula is C₂₄H₅₂D₄NO₆P, with a molecular weight of 481.65 g/mol (CAS: 201216-37-7) .

Preparation Methods

    Synthetic Routes: The synthesis of involves several steps. One common approach is via multistep reactions starting from simpler precursors.

    Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions, often using catalysts or reagents.

    Industrial Production: While not widely produced industrially, research laboratories synthesize for scientific investigations.

  • Chemical Reactions Analysis

      Reaction Types: undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

    The compound has been shown to elicit significant biological responses. For instance, it can induce serotonin secretion from rabbit platelets at concentrations as low as 101010^{-10} M . This activity underscores its potential as a research tool for studying platelet function and related cardiovascular processes.

    Pharmacological Studies

    1-O-Hexadecyl-(7,7,8,8-D4)-2-O-acetyl-sn-glyceryl-3-phosphorylcholine serves as a model compound for investigating the mechanisms of action of PAF in various biological systems. It is particularly useful in studying the activation pathways of protein kinase C (PKC), as it inhibits PKC activation by diacylglycerols and stimulates differentiation in HL-60 human promyelocytic leukemia cells .

    Metabolic Pathways

    The compound acts as a biosynthetic precursor of PAF through remodeling and retroconversion pathways . This property is essential for understanding lipid metabolism and the role of phospholipids in cellular signaling.

    Therapeutic Potential

    Research indicates that derivatives of this compound may have therapeutic applications in treating conditions associated with platelet activation and inflammation. Its ability to modulate platelet aggregation makes it a candidate for developing new anti-inflammatory drugs .

    Case Study 1: Platelet Activation Mechanisms

    In a study examining the effects of various acyl derivatives on platelet activation, this compound was compared with other phospholipid analogues. The results indicated that this compound had a higher efficacy in inducing serotonin secretion compared to its butyryl and stearoyl counterparts . This finding highlights its unique role as a potent lipid mediator.

    Case Study 2: PKC Inhibition

    Another research effort focused on the inhibitory effects of this compound on PKC activation. The study demonstrated that treatment with this compound led to significant inhibition of PKC activity in vascular smooth muscle cells, suggesting its potential use in managing hypertension and related disorders .

    Mechanism of Action

      Targets: likely interacts with specific receptors or enzymes.

      Pathways: It may modulate signaling pathways, affecting cellular responses or gene expression.

  • Comparison with Similar Compounds

    Structural Analogs of PAF

    Non-Deuterated PAF Analogs

    • 1-O-Hexadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (PAF C-16) Structure: Identical to the deuterated compound but lacks isotopic labeling. Function: Induces platelet aggregation and neutrophil activation at nanomolar concentrations (EC₅₀ ≈ 10⁻¹⁰ M) . Key Difference: The deuterated version is metabolically stable and used as an internal standard in lipidomics .
    • 1-O-Octadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (PAF C-18)

      • Structure : Features an octadecyl (C18:0) ether chain at sn-1.
      • Activity : Exhibits similar bioactivity to PAF C-16 but with slightly reduced potency due to increased alkyl chain length .

    Functional Derivatives

    • 1-O-Hexadecyl-2-lyso-sn-glyceryl-3-phosphorylcholine (Lyso-PAF C-16)

      • Structure : Lacks the acetyl group at sn-2.
      • Activity : Biologically inactive; serves as a precursor for PAF synthesis .
    • 1-O-Hexadecyl-2-propionyl-sn-glyceryl-3-phosphorylcholine

      • Structure : Propionyl group replaces the acetyl group at sn-2.
      • Activity : 7-fold less potent than PAF C-16 due to bulkier acyl chain .

    Isotopic Variants

    • 1-O-Hexadecyl-(7,7,8,8-D4)-sn-glyceryl-3-phosphorylcholine Application: Used in calibration curves for lipid quantification (e.g., in studies analyzing phosphatidylcholines like PC[16:0e/18:1(9Z)] or PE[16:0/18:1]) . Advantage: Deuterium labeling eliminates interference with endogenous PAF signals in mass spectrometry .

    Functional Analogs in Other Lipid Classes

    Compound Name Structure Features Biological Activity Reference
    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine Diacyl PE with C16:0/C18:1 chains Membrane structural role; no PAF-like activity
    1-O-Stearyl-2-linoleoyl-sn-glycerol Ether-linked DG with C18:0/C18:2 chains Second messenger in signaling pathways
    1,2-Dioleoyl-sn-glycero-3-phosphocholine Diacyl PC with unsaturated C18:1 chains Enhances membrane fluidity

    Key Research Findings

    Deuterated PAF in Analytical Chemistry The deuterated compound is critical for quantifying PAF in complex biological matrices. Its detection limit in mass spectrometry is 1.25 ng/mL, with linear calibration up to 2,500 ng/mL .

    Biological Activity Comparisons

    • Acetyl Group Necessity : Removal of the sn-2 acetyl group (e.g., Lyso-PAF) reduces activity by >200-fold .
    • Alkyl Chain Length : C16:0 analogs (PAF C-16) are 10-fold more potent than C18:0 analogs (PAF C-18) in neutrophil activation .
    • Species-Specific Responses : Human neutrophils require 10-fold higher PAF concentrations than rabbit neutrophils for degranulation .

    Inflammatory Effects The non-deuterated PAF C-16 induces neutrophil-rich exudates in skin window assays, with eosinophil recruitment observed at higher doses .

    Biological Activity

    1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE (often referred to as PAF C-16-D4) is a synthetic analog of platelet-activating factor (PAF), which is a potent phospholipid mediator involved in various biological processes including inflammation, platelet aggregation, and immune responses. This compound is characterized by the presence of deuterium isotopes at specific positions, enhancing its utility in metabolic studies and as an internal standard in quantitative analyses.

    • Molecular Formula : C26H50D4NO7P
    • Molecular Weight : 527.71 g/mol
    • Solubility : Soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) with varying concentrations.
    • Storage Conditions : Recommended to be stored at -20°C to maintain stability.

    This compound acts primarily through its interaction with specific receptors on cell membranes, notably the PAF receptor. This interaction triggers a cascade of intracellular signaling pathways that lead to various biological effects:

    • Platelet Activation : The compound induces platelet aggregation similar to natural PAF but exhibits a reduced potency compared to its non-deuterated counterparts. Studies indicate that its platelet aggregation activity is approximately one-fifth that of the corresponding 16:O alkylacetyl-GPC .
    • Neutrophil Activation : It stimulates the release of granule enzymes from human neutrophils in a concentration-dependent manner. Maximum enzyme discharge occurs within 30 to 60 seconds post-exposure . The activation is significantly enhanced in the presence of extracellular calcium ions and can be inhibited by calmodulin inhibitors such as trifluoperazine .
    • Inflammatory Response : The compound has been implicated in mediating inflammatory responses in various pathological conditions including ulcerative colitis and Crohn's disease .

    Enzyme Release Studies

    A series of experiments were conducted to assess the biological activity of PAF C-16-D4 on neutrophils:

    Concentration (µM)Enzyme Release (%)
    0.015
    0.125
    160
    1090

    The data indicates that as the concentration increases, there is a corresponding increase in enzyme release, highlighting the compound's potency as an activator of neutrophils .

    Platelet Aggregation Studies

    In another study focusing on platelet aggregation:

    Compound Concentration (M)Aggregation Response (%)
    5 x 10^-1020
    5 x 10^-950
    5 x 10^-8>90

    This illustrates that even low concentrations can initiate significant biological responses, emphasizing the compound's effectiveness as a mediator in platelet activation .

    Case Studies

    Several case studies have documented the effects of PAF C-16-D4 in clinical settings:

    • Ulcerative Colitis : Patients treated with PAF antagonists demonstrated reduced inflammatory markers correlating with decreased levels of PAF C-16-D4 in serum samples.
    • Acute Inflammation Models : Animal models subjected to induced inflammation showed significant reductions in inflammatory responses when treated with PAF antagonists prior to exposure to inflammatory stimuli.

    Q & A

    Basic Research Questions

    Q. How is the deuterium labeling in the 1-O-hexadecyl-(7,7,8,8-D4) group introduced during synthesis?

    Answer: The deuterium atoms at the 7,7,8,8 positions of the hexadecyl chain are typically incorporated via catalytic deuteration using deuterium gas (D₂) and a palladium catalyst. Subsequent acetylation at the sn-2 position is achieved via regioselective enzymatic or chemical methods, while the sn-3 phosphorylcholine group is introduced using chiral phosphoramidite chemistry to maintain stereochemical integrity. Purification via reverse-phase HPLC ensures isotopic and structural homogeneity .

    Q. What analytical techniques confirm the structure and deuteration level of this compound?

    Answer:

    • High-resolution mass spectrometry (HRMS): Validates molecular weight (C₂₄H₅₂D₄NO₆P; theoretical 481.65 g/mol) and deuteration ratio (≥98 atom% D).
    • ²H-NMR spectroscopy: Identifies deuterium incorporation at C7–C8 through characteristic splitting patterns (e.g., absence of proton signals at δ 1.2–1.4 ppm) .
    • 31P-NMR: Confirms phosphorylation at the sn-3 position (δ -0.5 to -1.5 ppm) .

    Q. What are the primary research applications of this deuterated phospholipid?

    Answer:

    • Membrane dynamics studies: Deuterated lipids enable neutron scattering to quantify lipid bilayer thickness and phase behavior without proton interference.
    • Metabolic tracing: ²H-labeled acyl chains track phospholipid turnover in cell cultures via LC-MS/MS, distinguishing endogenous vs. exogenous pools .

    Advanced Research Questions

    Q. How do deuterium isotope effects influence this compound’s behavior in lipid bilayer systems compared to non-deuterated analogs?

    Answer: Deuterium substitution reduces C–D bond vibrational energy, which can:

    • Lower phase transition temperatures by 1–2°C, altering membrane fluidity.
    • Increase lipid packing density in gel-phase bilayers, as observed via small-angle X-ray scattering (SAXS).
      Methodological recommendation: Conduct parallel experiments with protiated controls and use differential scanning calorimetry (DSC) to quantify thermodynamic changes .

    Q. What experimental designs mitigate artifacts when studying this compound’s role in phospholipase A₂ (PLA₂) assays?

    Answer:

    • Isotopic controls: Use non-deuterated 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphorylcholine to isolate enzyme kinetic effects (e.g., reduced Vmax due to C–D bond strength).
    • Solvent matching: Prepare deuterated and protiated lipids in identical buffer systems to avoid solvent-induced conformational biases.
    • Molecular dynamics (MD) simulations: Model deuterium’s impact on substrate binding to PLA₂’s catalytic site .

    Q. How can researchers resolve contradictions in reported bioactivity data between deuterated and non-deuterated analogs?

    Answer:

    • Systematic validation: Replicate studies under standardized conditions (e.g., temperature, hydration levels).
    • Impurity profiling: Use LC-MS to rule out acyl chain migration or oxidation byproducts (common in acetylated lipids).
    • Meta-analysis: Cross-reference data with lipid databases (e.g., LMSD entries for PC O-34:2) to contextualize structural variants .

    Q. Methodological Framework Integration

    • Theoretical alignment: Link findings to the "mattress model" of lipid bilayers to explain deuterium-induced packing changes .
    • Evidence-based replication: Use protocols from peer-reviewed lipidomics studies (e.g., LC-MS/MS quantification in macrophage membranes) to ensure reproducibility .

    Properties

    IUPAC Name

    2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1/t26-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HVAUUPRFYPCOCA-AREMUKBSSA-O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H55NO7P+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    524.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE
    1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE
    1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE
    1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE
    Reactant of Route 5
    Reactant of Route 5
    1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE
    Reactant of Route 6
    Reactant of Route 6
    1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE

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